N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide
Description
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-ethoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-2-20-8-14(18)16-6-11-7-17(15(19)23-11)10-3-4-12-13(5-10)22-9-21-12/h3-5,11H,2,6-9H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAVXEJLZOPUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCC1CN(C(=O)O1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form piperonal.
Synthesis of the oxazolidinone ring: The oxazolidinone ring can be synthesized via a cyclization reaction involving an amino alcohol and a carbonyl compound.
Coupling of the benzo[d][1,3]dioxole and oxazolidinone: This step often involves a palladium-catalyzed C-N cross-coupling reaction.
Introduction of the ethoxyacetamide group: This can be done through an esterification reaction followed by amidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The ethoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Amino alcohols from the reduction of the oxazolidinone ring.
Substitution: Various substituted amides or thioamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and metabolic pathways.
Medicine: Potential use as a drug candidate for its anticancer and antimicrobial properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the oxazolidinone ring can form hydrogen bonds with biological macromolecules. The ethoxyacetamide group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Compound from EP 2 697 207 B1 (Patent)
- Structure : 2-(7-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)benzo[d][1,3]dioxol-5-yl)-N-methylacetamide .
- Comparison: Core Similarity: Both compounds share the oxazolidinone ring and benzo[d][1,3]dioxol group. Substituent Differences: The patent compound features a bis(trifluoromethyl)phenyl group and a methyl-substituted cyclohexene, increasing lipophilicity and steric bulk compared to the target compound’s ethoxyacetamide. Functional Implications: Trifluoromethyl groups may enhance target binding via hydrophobic interactions, whereas the ethoxy group in the target compound could improve aqueous solubility.
SHELX-Refined Oxazolidinones
- Structural Insights: SHELXL software is widely used for refining oxazolidinone-containing crystals, suggesting shared crystallographic challenges (e.g., handling lactam rings and substituent conformations).
2.2. Benzo[d][1,3]dioxol-Containing Acetamides
N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl)acetamide ()
- Structure: Quinoline core with benzo[d][1,3]dioxol and acetamide substituents.
- Comparison: Shared Motifs: Both compounds incorporate benzo[d][1,3]dioxol and acetamide groups. Core Divergence: The quinoline scaffold in vs. oxazolidinone in the target compound implies distinct biological targets (e.g., kinase vs. antimicrobial activity).
ASN90 ()
- Structure : (S)-N-(5-(4-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide.
- Comparison: Functional Groups: Both contain benzo[d][1,3]dioxol and acetamide. Activity Context: ASN90 is an O-GlcNAcase inhibitor , highlighting how scaffold variation (thiadiazole vs. oxazolidinone) redirects mechanistic pathways.
2.3. Thiazolidinedione and Isoxazole Derivatives
N-[2-(5-Benzo[1,3]dioxol-5-ylmethylene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide ()
- Structure : Thiazolidinedione core with benzo[d][1,3]dioxol and chloroacetamide.
- Comparison: Heterocyclic Core: Thiazolidinedione (associated with PPARγ agonism) vs. oxazolidinone. Substituent Effects: Chloroacetamide may confer electrophilic reactivity absent in the target compound’s ethoxyacetamide.
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide ()
- Structure : Benzisoxazole with chloromethyl and acetamide groups.
Physicochemical Comparison :
Research Findings and Implications
- Structural-Activity Relationships (SAR): The benzo[d][1,3]dioxol group enhances metabolic stability across analogs . Oxazolidinone derivatives with electron-withdrawing substituents (e.g., CF3 in ) may improve target binding but reduce solubility. Ethoxyacetamide in the target compound balances solubility and membrane permeability.
- Unresolved Questions: The target compound’s specific biological target remains unconfirmed; oxazolidinones typically target bacterial ribosomes, but structural analogs show diverse activities (e.g., IDO1 inhibition in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
